1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone
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Overview
Description
1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone is an organic compound with a unique structure that includes a pyrrole ring substituted with a methylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 4-methyl-2-(methylthio)pyrrole with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the output.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biochemical pathways and enzyme activities, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-2-thienyl)ethanone: Similar structure but with a thienyl ring instead of a pyrrole ring.
2-Acetyl-4-methylthiophene: Contains a thiophene ring with similar substituents.
Uniqueness
1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone is unique due to the presence of both a methylthio group and a pyrrole ring, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H11NOS |
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Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-(4-methyl-2-methylsulfanyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-5-4-9-8(11-3)7(5)6(2)10/h4,9H,1-3H3 |
InChI Key |
BQJIBYZYZPGPII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1C(=O)C)SC |
Origin of Product |
United States |
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